An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-2-(ethylamino)isonicotinate
An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-2-(ethylamino)isonicotinate
Introduction
Ethyl 3-amino-2-(ethylamino)isonicotinate is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds.[1][2][3] These derivatives interact with various enzymes and receptors, leading to a broad spectrum of pharmacological effects.[1] Understanding the fundamental physical and chemical properties of novel derivatives like Ethyl 3-amino-2-(ethylamino)isonicotinate is a critical first step in the rational design of new therapeutic agents. This guide provides a detailed overview of its predicted physical properties, based on the analysis of structurally related analogs, and outlines the standard experimental protocols for their empirical determination.
Molecular Structure and Core Attributes
The foundational step in characterizing any chemical entity is to define its structure and fundamental properties.
Molecular Structure
The molecular structure of Ethyl 3-amino-2-(ethylamino)isonicotinate is depicted below. The core is an isonicotinate ring, which is a pyridine-4-carboxylate. It is functionalized with an amino group at the 3-position and an ethylamino group at the 2-position.
Caption: Molecular structure of Ethyl 3-amino-2-(ethylamino)isonicotinate.
Predicted Core Properties
The following table summarizes the predicted core physical properties of Ethyl 3-amino-2-(ethylamino)isonicotinate, derived from its molecular formula and by comparison with analogous compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₅N₃O₂ | Determined by summing the atoms from the known structure. |
| Molecular Weight | 209.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or light yellow solid | Based on related aminopyridine esters like Ethyl 3-aminoisonicotinate and Ethyl 2-aminoisonicotinate which are described as powders or crystals.[4][5][6] |
| Physical Form | Solid at room temperature | The related compound, Ethyl 3-aminoisonicotinate, is a solid with a melting point of 170-175°C.[4][6][7] The addition of an ethyl group is unlikely to depress the melting point below room temperature. |
Thermodynamic Properties
Thermodynamic properties such as melting and boiling points are critical for purification, handling, and formulation development.
Predicted Thermodynamic Data
| Property | Predicted Value | Basis for Prediction and Rationale |
| Melting Point | 150-165 °C | Ethyl 3-aminoisonicotinate has a melting point of 170-175°C.[4][6][7] The introduction of the N-ethyl group may slightly disrupt crystal packing compared to the N-H of the parent amino compound, potentially lowering the melting point. |
| Boiling Point | > 300 °C (with decomposition) | The boiling point of the related Ethyl 3-aminoisonicotinate is approximately 304°C.[4][6][7] The higher molecular weight of the target compound suggests a slightly higher boiling point, though thermal decomposition is likely at such temperatures. |
| Flash Point | > 140 °C | Based on the flash point of Ethyl 3-aminoisonicotinate (137.6°C), the addition of an ethyl group would likely result in a comparable or slightly higher flash point.[6] |
Experimental Protocol for Melting Point Determination
The determination of a precise melting point is a fundamental technique for assessing the purity of a crystalline solid.
Caption: Workflow for Melting Point Determination.
Causality in Protocol:
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Fine Powder: Ensures uniform heat distribution throughout the sample.
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Slow Heating Rate: A slow ramp rate near the melting point is critical for accuracy, ensuring the apparatus temperature and sample temperature are in equilibrium. A rapid heating rate would result in a measured range that is artificially high.
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Purity Indication: A sharp melting range (e.g., < 2°C) is indicative of high purity. Impurities typically depress and broaden the melting range.
Solubility Profile
A compound's solubility in various solvents is a key parameter for its synthesis, purification, formulation, and for designing biological assays.
Predicted Solubility
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol) | Slightly Soluble to Soluble | The ester and amino groups can form hydrogen bonds with protic solvents. However, the overall aromatic and aliphatic character will limit high solubility in water. Solubility in ethanol is expected to be higher. |
| Polar Aprotic (e.g., DMSO, DMF) | Soluble | These solvents are effective at solvating polar molecules with hydrogen bond donors and acceptors. |
| Non-Polar/Halogenated (e.g., Dichloromethane, Chloroform) | Soluble | The related compound, Ethyl 3-aminoisonicotinate, is soluble in dichloromethane and chloroform.[6] The increased alkyl character of the target molecule should maintain or enhance this solubility. |
Experimental Protocol for Solubility Determination
A standard method for determining solubility involves preparing saturated solutions and quantifying the dissolved solute.
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Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., 2 mL) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
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Quantification: Carefully remove a known aliquot of the supernatant. Evaporate the solvent and weigh the residual solid, or quantify the concentration using a calibrated analytical technique like HPLC-UV or ¹H NMR with an internal standard.
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Calculation: Express the solubility in terms of mg/mL or mol/L.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of a molecule's structure.
Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-H protons of the amino and ethylamino groups, and the methylene and methyl protons of the two ethyl groups. The chemical shifts will be influenced by the electron-donating nature of the amino groups.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the pyridine ring, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary and secondary amines (typically in the 3300-3500 cm⁻¹ region), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=C/C=N stretching of the aromatic ring (1500-1600 cm⁻¹).[2][3]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (209.25).
Conclusion
While direct experimental data for Ethyl 3-amino-2-(ethylamino)isonicotinate remains to be published, a comprehensive physical property profile can be reliably predicted through the analysis of structurally related aminopyridine esters. This guide provides a robust foundation for researchers, offering predicted values for key properties and detailing the standard, self-validating experimental protocols required for their empirical verification. The provided methodologies and rationale empower scientists in drug development to handle, purify, and formulate this compound with a high degree of confidence, paving the way for its exploration in various pharmacological applications.
References
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- 3-Amino-isonicotinic acid ethyl ester | 14208-83-4. Sigma-Aldrich.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
- Ethyl 2-Aminoisonicotin
- ETHYL 3-AMINOISONICOTINATE | CAS Number : 14208-83-4. Avanscure.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4. ChemicalBook.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. 3-Amino-isonicotinic acid ethyl ester | 14208-83-4 [sigmaaldrich.com]
- 5. Ethyl 2-Aminoisonicotinate | 13362-30-6 [chemicalbook.com]
- 6. avanscure.com [avanscure.com]
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